Lauryl isoquinolinium bromide

Description

Structure

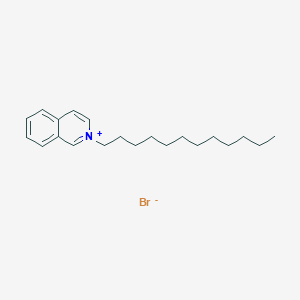

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-dodecylisoquinolin-2-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N.BrH/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22;/h11-12,14-16,18-19H,2-10,13,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJLMQTXVKCUCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042087 | |

| Record name | 2-Dodecylisoquinolinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-23-2 | |

| Record name | Laurylisoquinolinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl isoquinolinium bromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinolinium, 2-dodecyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecylisoquinolinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dodecylisoquinolinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL ISOQUINOLINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TM5K0O34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Dynamics of Lauryl Isoquinolinium Bromide

Primary Synthetic Routes: Alkylation of Isoquinoline (B145761) with Lauryl Halides

The principal method for synthesizing lauryl isoquinolinium bromide is the direct alkylation of isoquinoline with a lauryl halide, most commonly lauryl bromide (1-bromododecane). This reaction involves the nitrogen atom of the isoquinoline ring acting as a nucleophile, attacking the electrophilic carbon of the lauryl halide.

Quaternization Reactions and Conditions

The quaternization of isoquinoline is a type of Menshutkin reaction, where a tertiary amine is converted into a quaternary ammonium (B1175870) salt by reacting with a halogenated hydrocarbon. researchgate.net A typical laboratory synthesis involves refluxing equimolar amounts of isoquinoline and lauryl bromide. The reaction is often carried out under a nitrogen atmosphere to prevent side reactions. researchgate.net The nitrogen atom in the isoquinoline molecule provides the lone pair of electrons for the nucleophilic attack on the lauryl bromide. quimicaorganica.org The reaction can be performed solvent-free by mixing the reactants at ambient to moderate temperatures, which leads to the formation of the N-alkyl isoquinolinium halide salt in good to excellent yields. rsc.org

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). mostwiedzy.pl Following the reaction, purification steps such as filtration and crystallization are employed to isolate the final product. smolecule.com

Role of Solvents in Synthesis Efficiency

The choice of solvent plays a critical role in the efficiency of the quaternization reaction. Polar aprotic solvents are generally preferred as they can solvate the transition state, thereby facilitating the reaction. Acetonitrile (B52724) is a commonly used solvent for the synthesis of this compound. researchgate.net Other solvents like dichloromethane (B109758) have also been reported in the synthesis of related isoquinolinium salts. thieme-connect.com

The rate of quaternization reactions can vary significantly depending on the solvent. For instance, studies on similar quaternization reactions have shown that the reaction rate is higher in dimethyl sulfoxide (B87167) (DMSO) compared to other solvents. researchgate.net The solvent's polarity, represented by parameters like the dielectric constant (ε) and solubility parameter (δ), influences the reaction rate, with a general trend of increasing rate constant with increasing solvent polarity. researchgate.net The effect of the solvent is primarily on the activation entropy of the reaction. researchgate.net In some cases, solvent-free conditions, or "melting," can lead to good yields, especially when one of the reactants is a solid. mostwiedzy.pl

Mechanistic Investigations of this compound Formation

The formation of this compound is understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a single, concerted step where the nucleophile attacks and the leaving group departs simultaneously.

Quantum Chemical Approaches to Reaction Pathways (e.g., SN2)

Theoretical studies using quantum chemistry calculations have provided insights into the SN2 reaction mechanism for the quaternization of nitrogen-containing heterocycles. mostwiedzy.pl Density functional theory (DFT) calculations suggest that the reaction of isoquinoline with lauryl bromide proceeds via an SN2 pathway. Computational studies on related SN2 reactions have shown that this mechanism is favored in low polarity solvents for reactions involving anionic nucleophiles and leaving groups. nih.gov For the reaction between a neutral nucleophile like isoquinoline and an alkyl halide, the SN2 pathway is generally preferred over a stepwise SN1 mechanism, unless a very stable carbocation can be formed. nih.gov

High-level ab initio molecular orbital calculations have been used to study the potential energy surfaces of SN2 reactions, confirming the feasibility of the backside attack mechanism characteristic of this pathway. wayne.edu Such computational approaches are sensitive to the level of theory employed, requiring methods that accurately describe the energetics of the reaction. wayne.edu

Analysis of Transition State Stabilization

In the SN2 reaction for the formation of this compound, the transition state is a critical point on the reaction coordinate. The stability of this transition state directly impacts the reaction rate. For the quaternization of isoquinoline, the transition state is thought to be stabilized by π-π interactions within the aromatic system. The steric factor is also crucial, as the nucleophilic attack by the tertiary amine occurs from the side opposite to the leaving group. mostwiedzy.pl

The structure of the reactants influences the stability of the transition state. For example, the basicity and nucleophilicity of the amine play a significant role. Isoquinoline has a pKa of 5.42, which is similar to pyridine (B92270) (pKa 5.23), indicating comparable basicity. mostwiedzy.pl However, steric hindrance around the nitrogen atom can affect the reaction rate. mostwiedzy.pl

Optimization Strategies for High-Yield and Purity Synthesis

Several strategies can be employed to optimize the synthesis of this compound for both high yield and high purity. These strategies often involve careful selection of reaction conditions and purification methods.

One approach to optimization involves the reaction conditions. For example, in the synthesis of related N-alkyl isoquinolinium salts, varying the base and solvent can significantly improve the yield. scribd.com Running the reaction under an inert atmosphere, such as nitrogen, helps to prevent the formation of unwanted byproducts. researchgate.net

The choice of the alkylating agent and leaving group can also be optimized. While lauryl bromide is common, other lauryl halides could be used. The nature of the leaving group can affect the reaction rate, as seen in studies comparing tosylate and mesylate leaving groups in similar reactions. mostwiedzy.pl

For purification, recrystallization is a common method to obtain a high-purity product. The choice of solvent for recrystallization is crucial for achieving high yields of pure crystals. Post-synthesis, the product is typically dried under reduced pressure to remove any residual solvent. researchgate.net

Interactive Data Table: Factors Affecting Quaternization Reaction Yields

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Isoquinoline | Lauryl Bromide | Acetonitrile | Reflux | 2 h | Not specified | researchgate.net |

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Isoquinoline | Acetonitrile | 70 | 216 days | 72 | mostwiedzy.pl |

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Pyridine | Acetonitrile | 70 | 14 days | 78 | mostwiedzy.pl |

Analytical Techniques for Synthetic Product Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a detailed map of the molecule's atomic framework, confirming the successful quaternization of isoquinoline with the lauryl group.

In ¹H NMR analysis, the spectrum exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the isoquinolinium ring appear in the downfield region, typically between 7.5 and 9.5 ppm, due to the deshielding effect of the aromatic system and the positive charge on the nitrogen atom. The protons of the long aliphatic lauryl chain are observed in the upfield region. Specifically, the methylene (B1212753) protons (N-CH₂) directly attached to the nitrogen atom are significantly deshielded compared to the other alkyl protons and appear at a distinct chemical shift. The bulk of the methylene groups (-(CH₂)₁₀-) of the lauryl chain produce a large, complex signal around 1.2-1.4 ppm, while the terminal methyl group (-CH₃) gives a characteristic triplet signal at approximately 0.8-0.9 ppm. The purity of the synthesized ionic liquid can be verified using the ¹H NMR technique. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum shows distinct signals for the aromatic carbons of the isoquinolinium core and the aliphatic carbons of the dodecyl chain. The successful formation of the C-N bond is confirmed by the chemical shift of the carbon atom in the methylene group adjacent to the nitrogen. Purity assessments using NMR are generally considered to have an accuracy of around ±2%. lgcstandards.com

Below are tables of expected chemical shifts for this compound, based on spectroscopic principles and data from analogous structures.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Isoquinolinium Aromatic Protons | 7.5 - 9.5 | Multiplets |

| N-CH₂ (Methylene adjacent to N) | ~4.5 - 5.0 | Triplet |

| -(CH₂)₁₀- (Bulk methylene) | ~1.2 - 1.4 | Multiplet |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Isoquinolinium Aromatic Carbons | 120 - 150 |

| N-CH₂ (Methylene adjacent to N) | 55 - 65 |

| -(CH₂)₁₀- (Bulk methylene) | 20 - 35 |

High-Performance Liquid Chromatography (HPLC) for Purity and Analog Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for separating it from structurally similar analogs. mmsl.cz The method is highly effective for separating cationic surfactants and can resolve compounds that differ only by the length of their alkyl chains. mmsl.cz

A common approach involves using a reversed-phase column, such as an ACQUITY BEH Shield RP18. fda.gov.tw The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like formic acid or ammonium formate) and an organic solvent, such as acetonitrile or methanol. fda.gov.tw Detection can be performed using a UV detector, as the isoquinolinium ring is chromophoric, or with a more advanced detector like a tandem mass spectrometer (MS/MS) for enhanced sensitivity and specificity. fda.gov.tw

The retention time in a reversed-phase system is influenced by the hydrophobicity of the compound. Consequently, isoquinolinium salts with longer alkyl chains will have longer retention times. mmsl.cz This principle allows for the effective separation of lauryl (C12) isoquinolinium bromide from potential impurities such as octyl (C8) or cetyl (C16) analogs. mmsl.cz A developed HPLC method can successfully distinguish a whole series of long-chain isoquinolinium analogues. mmsl.cz The purity of the sample is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC-MS/MS Conditions for Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | ACQUITY BEH Shield RP18, 1.7 µm, 2.1 mm i.d. × 10 cm | fda.gov.tw |

| Mobile Phase A | 0.1% Formic acid in water | fda.gov.tw |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | fda.gov.tw |

| Flow Rate | 0.3 mL/min | fda.gov.tw |

| Detection | Tandem Mass Spectrometry (MS/MS) | fda.gov.tw |

| Ionization Mode | Electrospray Ionization (ESI), Positive | fda.gov.tw |

Table 4: Illustrative HPLC Retention Times for Isoquinolinium Analogs

| Compound | Alkyl Chain | Relative Retention Time | Source |

|---|---|---|---|

| Octyl Isoquinolinium Salt | C8 | Shortest | mmsl.cz |

| Decyl Isoquinolinium Salt | C10 | Intermediate | mmsl.cz |

| This compound | C12 | Intermediate | mmsl.cz |

| Myristyl Isoquinolinium Salt | C14 | Longer | mmsl.cz |

Self Assembly and Supramolecular Aggregation Phenomena of Lauryl Isoquinolinium Bromide

Micellization Behavior in Aqueous Systems

As a surface-active ionic liquid (SAIL), lauryl isoquinolinium bromide's structure consists of a positively charged, aromatic isoquinolinium headgroup and a long, hydrophobic C12 alkyl (lauryl) tail. This molecular architecture drives its aggregation in water to form micelles, which are organized assemblies where the hydrophobic tails are sequestered from the aqueous environment in the core, and the hydrophilic headgroups form the outer corona.

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration of a surfactant above which micelles begin to form. For this compound, the CMC is typically determined by monitoring a physical property of the solution that changes abruptly at the onset of micellization. Common techniques employed for this purpose include:

Surface Tensiometry: This method measures the surface tension of the surfactant solution as a function of its concentration. The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant.

Conductometry: The electrical conductivity of an ionic surfactant solution changes with concentration. A distinct change in the slope of the conductivity versus concentration plot indicates the formation of micelles, as the mobility of the surfactant ions changes upon aggregation. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the micellization process, providing a reliable determination of the CMC and thermodynamic parameters. researchgate.netnih.gov

Fluorescence Spectroscopy: This technique uses fluorescent probes that are sensitive to the polarity of their microenvironment. A significant change in the fluorescence spectrum of the probe upon partitioning into the hydrophobic micellar core indicates the CMC.

Research has established the CMC of this compound in aqueous solutions. For instance, studies have reported a CMC value of approximately 0.89 mM at 25°C as determined by isothermal titration calorimetry.

Table 1: Critical Micelle Concentration (CMC) of this compound and Related Surfactants

| Surfactant | CMC (mM) | Temperature (°C) | Method |

| This compound | ~0.89 | 25 | Isothermal Titration Calorimetry |

| Lauryl Pyridinium (B92312) Bromide | ~1.2 | - | - |

| Cetyltrimethylammonium Bromide (CTAB) | 1.0 | 25 | Surface Tension |

| Sodium Dodecyl Sulfate (B86663) (SDS) | 8.2 | 25 | Conductivity |

The spontaneity of the micellization process is governed by thermodynamic principles. The key thermodynamic parameters—the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization—have been evaluated for this compound. researchgate.netresearchgate.net

The standard Gibbs free energy of micellization is typically negative, indicating a spontaneous process. It can be calculated from the CMC value using the equation: ΔG°mic ≈ RT ln(CMC) where R is the gas constant and T is the absolute temperature.

The specific molecular structure of this compound plays a crucial role in its aggregation behavior.

The Alkyl Chain: As with other surfactants, the length of the hydrophobic alkyl chain has a significant impact. Homologs with longer alkyl chains (e.g., tetradecylisoquinolinium bromide) generally exhibit lower CMC values due to stronger hydrophobic interactions driving the aggregation. researchgate.net

To understand the structure and dynamics of the aggregates formed by this compound, various advanced analytical techniques are utilized.

Dynamic Light Scattering (DLS): DLS is used to determine the size (hydrodynamic radius) of the micelles and any larger aggregates in solution. researchgate.netresearchgate.net This technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

Turbidity Measurements: Turbidimetry provides information about the formation and size of aggregates by measuring the loss of light intensity transmitted through a solution. Changes in turbidity can signal aggregation points, especially in systems containing other macromolecules. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H NMR) and two-dimensional (2D NOESY) NMR techniques provide detailed insights at the molecular level. pku.edu.cn Chemical shift changes of the surfactant's protons upon micellization can elucidate the location of different parts of the molecule within the aggregate. For instance, studies on mixed micelles with nonionic surfactants like Triton X-100 have used NMR to show that the polyoxyethylene chains of the nonionic surfactant can form random coils around the isoquinolinium ring of this compound. pku.edu.cn

Interactions with Polyelectrolytes and Macromolecules

The cationic nature of this compound facilitates strong interactions with negatively charged polymers (polyelectrolytes) in aqueous solutions, leading to the formation of complex supramolecular structures.

The interaction between this compound and anionic polyelectrolytes, such as poly(acrylic acid sodium salt) [NaPAA] and poly(4-styrenesulfonic acid-co-maleic acid) sodium salt [PSS-co-MA], is a cooperative process driven by a combination of forces. researchgate.netresearchgate.net

Electrostatic Interactions: The primary driving force is the strong electrostatic attraction between the positively charged isoquinolinium headgroup of the surfactant and the negatively charged anionic groups (e.g., carboxylate or sulfonate) along the polyelectrolyte chain. smolecule.comnih.gov

Hydrophobic Interactions: The hydrophobic lauryl tails of the surfactant molecules also play a critical role. They can aggregate to form micelle-like clusters along the polymer chain, further stabilizing the complex. smolecule.commdpi.com

This interaction is often characterized by multiple transition points as the surfactant concentration is increased in the presence of the polyelectrolyte. Studies using techniques like surface tension, ITC, and conductance have identified several critical concentrations:

Critical Aggregation Concentration (CAC): This is the concentration at which the surfactant molecules begin to bind to the polyelectrolyte chain, forming initial small aggregates. The CAC is typically much lower than the CMC of the pure surfactant. researchgate.net

Polymer Saturation Point: As more surfactant is added, the polyelectrolyte chain becomes saturated with bound surfactant molecules, often forming micelle-like structures that are intimately associated with the polymer backbone. researchgate.net

Dynamic light scattering and turbidity measurements have shown that the size of the resulting surfactant-polyelectrolyte complexes can vary, first decreasing as initial binding neutralizes charges and then potentially increasing as larger aggregates form. researchgate.net The binding process is often highly cooperative. researchgate.net

Modulation of Solution Rheology in Polyelectrolyte Systems

The interaction between this compound, a surface-active ionic liquid (SAIL), and anionic polyelectrolytes in aqueous solutions leads to the formation of complexes that significantly alter the properties of the system. researchgate.netresearchgate.net These interactions are primarily driven by strong electrostatic forces between the cationic headgroup of LIB and the anionic charges on the polymer backbone, complemented by hydrophobic interactions. researchgate.netresearchgate.net

Studies involving anionic polyelectrolytes such as poly(acrylic acid sodium salt) (NaPAA) and poly(4-styrenesulfonic acid-co-maleic acid) sodium salt (PSS-co-MA) have demonstrated a cooperative binding process with LIB. researchgate.netresearchgate.netresearchgate.net This process occurs in distinct stages, identified by techniques like surface tension, isothermal titration calorimetry (ITC), and conductance measurements. researchgate.net Four key transitional points are observed: the initial formation of the polyelectrolyte-SAIL complex (C1), the critical aggregation concentration (CAC), the polymer saturation point (C3 or cs), and finally, the conventional critical micelle concentration (CMC) of the surfactant. researchgate.netresearchgate.net The CAC values for these systems are notably lower than the CMC of pure LIB, indicating that the polymer template facilitates surfactant aggregation. researchgate.net

The formation and evolution of these aggregates directly influence the solution's physical properties, including its rheology. Dynamic light scattering (DLS) and turbidity measurements show that the size of the aggregates changes throughout the interaction stages. researchgate.netresearchgate.net Initially, the hydrodynamic radii of the aggregates may shrink due to complexation, but as more surfactant binds, larger structures can form, which would in turn increase the solution's viscosity. researchgate.netresearchgate.net While the rheology of polyelectrolyte solutions is a complex field, the strong, multi-stage binding and aggregate formation observed in LIB-polyelectrolyte systems are indicative of a profound modulation of the solution's flow behavior. polyelectrolyte.sciencenih.gov

Table 1: Interactions of this compound (LIB) with Anionic Polyelectrolytes

| Polyelectrolyte System | Key Findings | Characterization Techniques | Reference |

|---|---|---|---|

| LIB / Poly(acrylic acid sodium salt) [NaPAA] | Strong electrostatic and hydrophobic interactions lead to four transition stages (C1, CAC, C3, CMC). Aggregate size first decreases, then increases. | Surface Tension, ITC, Conductance, DLS, Turbidity | researchgate.net |

Mixed Micelle Systems with Co-surfactants

The combination of this compound with other surfactants, particularly nonionic types, results in the formation of mixed micelles with properties distinct from the individual components. pku.edu.cnpku.edu.cn These systems are of significant interest as they can offer synergistic effects, enhancing performance in various applications. nih.gov

Formation and Characterization of Mixed Micelles (e.g., with Nonionic Surfactants)

The formation of mixed micelles between this compound ([C12iQuin]Br) and the nonionic surfactant Triton X-100 in aqueous solutions has been confirmed through various analytical methods. pku.edu.cnberkeley.edupku.edu.cnyzu.edu.cn The critical micelle concentrations (CMCs) of these binary systems have been determined using isothermal titration calorimetry (ITC). pku.edu.cn The interaction between the two surfactant molecules within the mixed micelle is significant. pku.edu.cn

Nuclear Magnetic Resonance (NMR) studies, including 2D Nuclear Overhauser Enhancement Spectroscopy (2D NOESY), have provided insight into the structure of these mixed aggregates. pku.edu.cn It was found that the polyoxyethylene chain of the Triton X-100 molecule forms random coils that wrap around the isoquinolinium ring of LIB. pku.edu.cn This interaction is facilitated by both hydrophobic effects and π-π stacking between the electron-rich aromatic ring of the isoquinolinium headgroup and the nonionic surfactant. The formation of these stable mixed micelles is often more favorable than the self-assembly of the individual surfactants, a phenomenon that can be quantified using regular solution theory. pku.edu.cnnih.gov

Table 2: Characterization of [C12iQuin]Br-Triton X-100 Mixed Micelles

| Measurement Technique | Observation | Significance | Reference |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Determination of the critical micelle concentrations (CMCs) for the binary system. | Quantifies the concentration at which mixed micelle formation begins. | pku.edu.cn |

| 1H NMR and 2D NOESY | The polyoxyethylene chain of Triton X-100 coils around the isoquinolinium headgroup of LIB. | Reveals the specific molecular arrangement and interactions within the mixed micelle. | pku.edu.cn |

Solubilization Characteristics within Mixed Micellar Environments

Mixed micelles, particularly those formed from ionic and nonionic surfactants, often exhibit enhanced solubilization capacity for poorly water-soluble compounds compared to micelles of a single surfactant. nih.govnih.gov This is due to a combination of factors, including a decrease in the CMC, altered micelle size and shape, and a change in the polarity and charge density of the micellar core and palisade layer. nih.gov The synergistic interactions between the different surfactant molecules can create a more favorable microenvironment for entrapping guest molecules. conicet.gov.ar

The solubilization of hydrophobic compounds like polycyclic aromatic hydrocarbons (PAHs) is significantly increased when surfactant concentrations are above the CMC, as the micelles provide a hydrophobic core for these molecules to partition into. conicet.gov.arresearchgate.net Studies on various mixed surfactant systems have shown that they can be highly effective for this purpose. nih.govmdpi.com For instance, mixtures of nonionic surfactants like Tween 80 with anionic surfactants have demonstrated synergistic effects in enhancing the solubility of naphthalene. conicet.gov.ar

While specific solubilization data for the this compound-Triton X-100 mixed system is not detailed in the provided research, general principles suggest it would be an effective solubilizing agent. The combination of the cationic LIB, known for its strong interaction potential, and the nonionic Triton X-100, a widely used solubilizer, would likely create mixed micelles capable of hosting a variety of hydrophobic molecules, such as drugs or environmental pollutants. nih.govnih.govnih.gov The specific location of a solubilized molecule within the micelle—whether in the hydrophobic core or the more hydrated palisade layer—depends on the interplay between the molecule's hydrophobicity and its potential interactions with the surfactant headgroups. researchgate.netresearchgate.net

Rheological Behavior of Self-Assembled this compound Solutions

Aqueous solutions of this compound can undergo a dramatic transition from low-viscosity liquids to highly viscoelastic, gel-like systems upon the addition of certain salts, such as sodium salicylate (B1505791). nih.gov This rheological modification is a hallmark of the transition from spherical micelles to long, entangled wormlike micelles. semanticscholar.orgsci-hub.se

The formation of these wormlike micelles is driven by specific molecular interactions. The salicylate anions screen the electrostatic repulsion between the cationic isoquinolinium headgroups, which allows the micelles to grow. nih.gov Furthermore, the unique planar structure of the isoquinolinium ring promotes π-π stacking interactions between the headgroups, which further stabilizes the elongated micellar structure. This effect is a distinguishing feature of LIB; its structural analog, lauryl pyridinium bromide, does not form such viscoelastic gels under similar conditions, highlighting the critical role of the larger aromatic headgroup. nih.gov

Rheological measurements confirm the formation of a robust network structure. ill.eu In a system with a 1:0.6 molar ratio of LIB to sodium salicylate, the storage modulus (G′) significantly exceeds the loss modulus (G′′), which is characteristic of a gel-like material. A storage modulus value of 120 Pa has been reported for this system. Correspondingly, the zero-shear viscosity of the solution can increase by as much as three orders of magnitude compared to the salt-free solution. These entangled wormlike micellar solutions exhibit shear-thinning behavior, where viscosity decreases under applied shear stress as the micelles align with the flow. sci-hub.seill.eu

Table 3: Rheological Properties of this compound in the Presence of Sodium Salicylate

| Parameter | Value / Observation | Condition | Significance | Reference |

|---|---|---|---|---|

| Solution State | Viscoelastic gel | 1:0.6 molar ratio of LIB to Sodium Salicylate | Indicates formation of an entangled wormlike micellar network. | |

| Storage Modulus (G′) | 120 Pa | 1:0.6 molar ratio | Quantifies the elastic character of the gel. | |

| Dynamic Moduli | G′ > G′′ | 1:0.6 molar ratio | Confirms dominant solid-like (elastic) behavior over liquid-like (viscous) behavior. |

Biological Activities and Molecular Mechanisms of Action

Antimicrobial Efficacy and Spectrum of Activity

Lauryl isoquinolinium bromide demonstrates a broad spectrum of antimicrobial activity, encompassing Gram-positive and Gram-negative bacteria, as well as certain fungal species. As a cationic surfactant, its antimicrobial action is primarily attributed to its ability to disrupt microbial cell membranes.

Activity against Gram-Positive Bacterial Species

This compound has been shown to be effective against Gram-positive bacteria. cymitquimica.com Notably, its activity has been documented against clinically relevant species such as Staphylococcus aureus and Enterococcus faecalis. cymitquimica.com These bacteria are common causes of skin and soft tissue infections, as well as more serious systemic infections. The specific minimum inhibitory concentrations (MICs) are not widely reported in publicly available literature, preventing a detailed quantitative analysis.

Table 1: Documented Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | Documented Activity |

| Staphylococcus aureus | Susceptible cymitquimica.com |

| Enterococcus faecalis | Susceptible cymitquimica.com |

Activity against Gram-Negative Bacterial Species

Table 2: Documented Activity of this compound Against Gram-Negative Bacteria

| Bacterial Species | Documented Activity |

| Pseudomonas aeruginosa | Susceptible cymitquimica.com |

Activity against Select Fungal and Yeast Species (e.g., Candida albicans)

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Specifically, it is effective against the opportunistic yeast Candida albicans, a common cause of superficial and systemic fungal infections. cymitquimica.com As with its antibacterial activity, specific MIC values for its effect on C. albicans are not extensively documented in public sources.

Table 3: Documented Activity of this compound Against Fungal Species

| Fungal Species | Documented Activity |

| Candida albicans | Susceptible cymitquimica.com |

Proposed Mechanisms of Antimicrobial Action at the Cellular Level

The antimicrobial mechanism of this compound is characteristic of cationic surfactants. Its molecule possesses a positively charged hydrophilic head (the isoquinolinium group) and a long, lipophilic hydrocarbon tail (the lauryl group). This amphipathic structure facilitates its interaction with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids.

The proposed mechanism involves the following steps:

Adsorption and Binding: The positively charged isoquinolinium head group electrostatically interacts with the negatively charged microbial cell surface.

Membrane Disruption: The lipophilic lauryl tail penetrates the hydrophobic core of the cell membrane, disrupting its integrity.

Leakage of Cellular Contents: This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components like ions, metabolites, and nucleic acids, ultimately resulting in cell death.

Influence on Cellular Proliferation and Differentiation

Beyond its antimicrobial effects, this compound exhibits a notable influence on the proliferation of specific mammalian cells, particularly those within the hair follicle.

Selective Targeting of Hair Follicle Germinative Cells

A significant biological activity of this compound is its ability to selectively target and destroy the germinative cells of hair follicles. thebeautybrains.com These cells, located in the hair bulb, are responsible for hair growth during the anagen phase of the hair cycle. By targeting these rapidly dividing cells, the compound can inhibit hair growth.

The proposed mechanism for this selective action is the induction of apoptosis in the hair follicle germinative cells. thebeautybrains.comtheingredientslist.ca Apoptosis, or programmed cell death, is a natural process that plays a crucial role in the hair follicle's transition from the growth phase (anagen) to the regression phase (catagen). mdpi.comnih.gov It is suggested that this compound may "choke" the hair root, leading to the death of the cells responsible for hair production. thebeautybrains.com This targeted destruction is reported to occur without causing significant damage to the surrounding skin cells, although the precise molecular pathways that confer this selectivity are not yet fully elucidated in the available literature. This property has led to its inclusion in various cosmetic formulations aimed at reducing unwanted hair growth. nogrowproducts.comlabmuffin.com

Inhibition of Hair Growth Mechanisms

This compound is recognized for its role as a hair growth inhibitor, functioning through a targeted mechanism at the follicular level. drapharm.co.zaci.guide

The primary mechanism involves the selective destruction of germinative cells within the hair follicle, which are responsible for hair production. smolecule.comci.guide This targeted action weakens the formation of new hair and disrupts the normal hair growth cycle. drapharm.co.zanogrowaus.com Research suggests the compound may be cytotoxic to hair follicles that are in the anagen, or active growth, phase. thebeautybrains.com

By targeting the hair matrix bulb where growth originates, this compound effectively bio-engineers the follicle to neutralize the hair root, slowing down cell division and progressively shrinking the root. shoptheglowsa.com27pinkx.co.za This process emulates the effects of male pattern baldness by creating an environment where there is no longer space for cell division, thus inhibiting the development of a new hair follicle. shoptheglowsa.com The compound penetrates the hair shaft to reach the matrix bulb, leading to the growth of thinner, sparser hair over time. nogrowaus.com

Clinical studies and in-vivo tests have quantified the effects of formulations containing this compound on hair growth.

Membrane Interaction and Permeability Modulation

As a cationic surfactant, this compound's amphiphilic nature allows it to interact with biological membranes. smolecule.comresearchgate.net This interaction is fundamental to its biological effects, including its antimicrobial properties and its influence on cellular structures. smolecule.com

Role in Enhancing Membrane Permeability

This compound has been shown to enhance the permeability of membranes. researchgate.net This property is linked to its function in facilitating reactions in certain systems. Its ability to interact with and disrupt biological membranes, as seen in its effect on hair follicle cells, inherently involves the modulation of membrane permeability. ci.guide

Facilitation of Cross-linking Reactions in Polymeric Systems

The compound can be used to enhance membrane permeability during cross-linking reactions between polymers. researchgate.net Furthermore, this compound, classified as a surface-active ionic liquid (SAIL), demonstrates significant interactions with anionic polyelectrolytes.

Studies have investigated the complex formation between this compound and polyelectrolytes such as poly(acrylic acid sodium salt) and poly(4-styrenesulfonic acid-co-maleic acid) sodium salt. The interaction is driven by strong electrostatic attractions between the positively charged isoquinolinium headgroup and the negatively charged polymer, as well as hydrophobic interactions from its long alkyl chain. This leads to the formation of polyelectrolyte-surfactant complexes and other self-assembled structures. The process occurs in distinct stages, beginning at a critical aggregation concentration (CAC) that is considerably lower than the critical micelle concentration (CMC) of the surfactant alone.

Advanced Research Applications of Lauryl Isoquinolinium Bromide

Applications in Pharmaceutical Sciences and Diagnostics

Lauryl isoquinolinium bromide is recognized for its utility as a pharmaceutical preparation and a diagnostic agent. biosynth.com The compound's interaction with biological membranes and its antimicrobial properties are key to its applications in this field. smolecule.com Its amphiphilic nature allows it to influence membrane permeability and engage in supramolecular assemblies, which are features exploited in both diagnostics and therapeutic strategies. biosynth.com

Development as a Diagnostic Agent

This compound has been identified for its use as a diagnostic agent. smolecule.combiosynth.com As a cationic surfactant, its function in diagnostic applications is linked to its ability to interact with and enhance the permeability of biological membranes. biosynth.com This property can be utilized in various diagnostic assays where permeabilization of cells or tissues is required. The precise mechanisms and specific diagnostic tests where this compound is a key component are a subject of ongoing research, leveraging its established role in pharmaceutical-grade preparations. biosynth.com

Strategies for Drug Delivery Systems Utilizing Micellar Structures

The self-assembly of this compound into micelles in aqueous solutions provides a powerful platform for advanced drug delivery systems. smolecule.com These micellar structures, which feature a hydrophobic core and a hydrophilic exterior, are capable of encapsulating poorly water-soluble (hydrophobic) drugs, thereby improving their solubilization and potential for delivery to specific sites within the body. mdpi.comsmolecule.com

Research has shown that the molecular structure of LIB is particularly advantageous for this purpose. The long C12 alkyl chain enhances permeability across lipid membranes, while the aromatic isoquinolinium headgroup can participate in π-π stacking interactions, which stabilize the micellar structure. researchgate.net This leads to a lower critical micelle concentration (CMC) compared to some conventional surfactants, indicating greater efficiency in micelle formation.

A specific application involves the use of LIB in the formulation of biodegradable cationic microparticles. In one study, LIB was successfully loaded into microparticles created by a double emulsion solvent evaporation process. These particles, which also contained other active agents complexed with cyclodextrins, demonstrated the potential for creating prolonged-release formulations and enhancing the aqueous solubility of hydrophobic compounds.

| Surfactant | CMC (mM at 25°C) | Key Structural Feature |

|---|---|---|

| This compound | ~0.8 | Aromatic Isoquinolinium Headgroup |

| Lauryl Pyridinium (B92312) Bromide | ~1.2 | Aromatic Pyridinium Headgroup |

This table illustrates the higher efficiency of this compound in forming micelles, attributed to enhanced π-π stacking interactions of its isoquinolinium rings. researchgate.net

Strategies for drug delivery also explore the creation of mixed micellar systems. For instance, studies on the interaction of LIB with the nonionic surfactant Triton X-100 have been conducted to understand the behavior of these binary systems, which can offer tunable properties for more sophisticated drug delivery vehicles. pku.edu.cn Furthermore, the interaction of LIB with anionic polyelectrolytes to form stable complexes is another promising avenue for developing robust pharmaceutical formulations. smolecule.comresearchgate.netresearchgate.net

Enhancement of Antimicrobial Efficacy in Combination Therapies

This compound exhibits intrinsic antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some yeasts. biosynth.com A significant area of research is its use in combination with conventional antibiotics to enhance their effectiveness, particularly against resistant bacterial strains. smolecule.com This approach, known as synergistic combination therapy, is a critical strategy in combating the global challenge of antimicrobial resistance (AMR). frontiersin.orgbiointerfaceresearch.com

The principle of synergy is that the combined effect of two or more drugs is greater than the sum of their individual effects. frontiersin.org Using compounds in combination can lower the required dosage of each, potentially minimizing side effects and slowing the development of further resistance. frontiersin.orgbiointerfaceresearch.com Research suggests that LIB can be paired with other antibiotics to increase their potency against pathogens that have developed resistance. smolecule.com While specific synergistic pairings involving LIB are a focus of ongoing studies, the concept is well-established. For example, various antimicrobial peptides have demonstrated synergistic effects when combined with conventional antibiotics like gentamicin (B1671437) against resistant E. coli and with antifungals like amphotericin B. nih.gov The development of such combination therapies is considered a crucial step toward a "post-antibiotic era" to overcome AMR. nih.gov

Applications in Analytical Chemistry

In analytical chemistry, this compound is utilized to improve the separation and detection of various compounds. smolecule.com Its properties as a cationic surfactant are leveraged in both chromatography and spectroscopy to enhance method performance.

Utilization in Chromatographic Separation Techniques

This compound finds application in several chromatographic techniques, primarily due to its ability to interact with analytes and stationary phases. smolecule.combiosynth.com

Ion-Pairing Chromatography: As a cationic surfactant, LIB can be used as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). chromatographyonline.comwelch-us.com In this technique, the hydrophobic lauryl tail adsorbs onto the nonpolar stationary phase, while the positively charged isoquinolinium headgroup is exposed to the mobile phase. welch-us.com This effectively creates an ion-exchange surface that can retain and separate negatively charged or highly polar analytes that would otherwise elute quickly with poor retention. welch-us.comnih.gov This approach allows for the separation of complex mixtures of ionic compounds. cdhfinechemical.com

Micellar Electrokinetic Chromatography (MEKC): LIB is also suitable for use in MEKC, a hybrid of electrophoresis and chromatography. In MEKC, a surfactant is added to the buffer solution at a concentration above its CMC to form micelles. kapillarelektrophorese.compan.olsztyn.pl These micelles act as a "pseudo-stationary phase" that can partition analytes based on their hydrophobicity, enabling the separation of neutral molecules, which is not possible in traditional capillary electrophoresis. pan.olsztyn.pl Cationic surfactants like cetyltrimethylammonium bromide (CTAB), which is structurally similar to LIB, are commonly used for this purpose. kapillarelektrophorese.com

| Parameter | Condition | Purpose |

|---|---|---|

| Surfactant | 50 mmol/L Cetyltrimethylammonium Bromide | Forms the pseudo-stationary micellar phase. |

| Buffer | 18 mmol/L Disodium tetraborate, 30 mmol/L Na2HPO4 (pH 7) | Maintains pH and conductivity for separation. |

| Capillary | Uncoated fused-silica (50 µm i.d. x 67 cm) | Separation channel. |

| Voltage | 20 kV | Drives the electroosmotic flow and electrophoretic migration. |

| Detection | UV Diode Array at 280 nm | Monitors the separated analytes. |

This table provides typical conditions for an MEKC separation, illustrating the role of a cationic surfactant like CTAB, for which LIB is a suitable analogue. pan.olsztyn.pl

Enhancement of Sensitivity in Spectroscopic Detection Methods

Research indicates that this compound can be employed to improve the sensitivity of certain spectroscopic detection methods, such as fluorescence spectroscopy. smolecule.com The formation of micelles can create unique microenvironments for analyte molecules. By solubilizing an analyte within a micelle, it can be shielded from substances in the bulk solution that might quench its fluorescence, leading to a stronger signal and lower detection limits. researchgate.net This principle has been demonstrated with other cationic surfactants like CTAB, which, when forming a complex with certain drugs, can lead to an increase in absorbance, allowing for more sensitive quantification. mdpi.com In the analysis of nucleic acids, the use of a fluorescent probe in the presence of CTAB has been shown to significantly enhance fluorescence intensity, enabling detection at the nanogram-per-milliliter level. nih.gov

Another advanced technique where LIB has potential is Resonance Light Scattering (RLS). RLS is highly sensitive to the formation of large molecular aggregates. nih.govdiva-portal.org Surfactants can interact with macromolecules like DNA to form large complexes that dramatically enhance the RLS signal. dntb.gov.uanih.gov This enhancement provides a basis for the highly sensitive detection of DNA and for studying the interactions between drugs and DNA. nih.govrsc.org The ability of LIB to form aggregates and interact with biological macromolecules suggests its utility in enhancing RLS signals for ultrasensitive analytical applications. dntb.gov.ua

Potential in Agricultural and Environmental Remediation Research

This compound has been a subject of scientific inquiry for its potential applications in the agricultural sector, particularly in the realm of plant disease management. Research has explored its utility as a chemotherapeutic agent to combat specific plant pathogens. The compound's chemical properties, including its surfactant nature, have made it a candidate for studies aiming to control diseases affecting economically important crops. While its application in environmental remediation is not well-documented in available research, its role in agricultural research provides insight into its potential as a bioactive compound.

Studies in Plant Disease Chemotherapy (e.g., Peach X-Disease)

One of the notable areas of research for this compound has been in the chemotherapy of Peach X-Disease, a significant disease affecting peach trees. ct.gov This disease, caused by a phytoplasma, can lead to severe crop losses. cymitquimica.comgoogle.com Scientists have investigated the efficacy of various chemical compounds, including this compound, in preventing the transmission and spread of this disease.

Early studies on the chemotherapy of Peach X-Disease involved treating diseased peach buds with chemical solutions before grafting them onto healthy peach seedlings to observe the rate of disease transmission. In these experiments, this compound was tested for its ability to inactivate the disease-causing agent within the budwood.

Research findings from these studies indicated that this compound had a measurable effect on reducing the transmission of Peach X-Disease. When diseased peach buds were soaked in a solution of this compound before budding, the incidence of disease in the resulting trees was lower compared to untreated controls.

The following table summarizes the results from one such study, demonstrating the impact of this compound treatment on Peach X-Disease transmission.

Table 1: Effect of this compound on the Transmission of Peach X-Disease via Budding

| Treatment | Concentration | Number of Buds | Percent Healthy Trees |

|---|---|---|---|

| This compound | 0.0166% | 16 | 56.2% |

| Check (Untreated) | - | 25 | 7.5% |

Data sourced from "The X Disease of Peach and its Chemotherapy". ct.gov

In further experiments, the timing of the chemical application was investigated. This compound was applied both before and after the inoculation of healthy trees with the disease agent. The results suggested that the timing of the application could influence the effectiveness of the treatment.

Table 2: Comparative Efficacy of this compound Applied Before and After Inoculation

| Treatment Timing | Number of Trees | Percent Healthy |

|---|---|---|

| Before Inoculation | 16 | 56.2% |

| After Inoculation | 9 | 71.8% |

Data sourced from "The X Disease of Peach and its Chemotherapy". ct.gov

Beyond Peach X-Disease, this compound, also known by the trade name Isothan Q15, was included in screening studies for other plant diseases. For instance, it was applied to the soil around young McIntosh apple trees in an attempt to control apple scab, though in this particular study, no visible effect on the amount of scab on the foliage was observed. ct.gov Additionally, it was among the chemicals screened for the control of oak wilt. uni.edu These varied research efforts underscore an interest in the broader potential of isoquinolinium compounds in plant disease chemotherapy.

Structure Activity Relationship Sar Studies of Lauryl Isoquinolinium Bromide and Analogs

Correlation between Molecular Structure and Self-Assembly Characteristics

The amphiphilic nature of lauryl isoquinolinium bromide, possessing a polar isoquinolinium head and a nonpolar lauryl tail, drives its self-assembly in aqueous solutions to form micelles. smolecule.com This process is governed by a delicate balance of hydrophobic and electrostatic interactions. The critical micelle concentration (CMC) is a key parameter characterizing this behavior, representing the concentration at which micelle formation begins. For this compound ([C₁₂iQuin][Br]), this value is influenced by the unique structure of its aromatic head group.

The planar and extended aromatic surface of the isoquinolinium cation promotes π-π stacking interactions between adjacent molecules at interfaces and within micelles. mdpi.com This attractive force stabilizes the resulting aggregates, leading to a lower CMC compared to surfactants with less aromatic character. The self-assembly process and the resulting micellar properties can be quantified through various physicochemical parameters.

Studies have investigated the micellar properties of this compound through techniques such as surface tensiometry, conductometry, and isothermal titration calorimetry (ITC). researchgate.net These measurements allow for the determination of not only the CMC but also other important interfacial and thermodynamic parameters. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound in Aqueous Solution

| Parameter | Description | Typical Value | Source(s) |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles. | ~0.8 - 0.89 mM | |

| Surface Tension at CMC (γ_cmc) | The minimum surface tension achieved at and above the CMC. | - | researchgate.net |

| Maximum Surface Excess Concentration (Γ_max) | The maximum concentration of surfactant molecules at the air/water interface. | - | researchgate.net |

| Minimum Area per Molecule (A_min) | The average area occupied by a surfactant molecule at the interface. | - | researchgate.net |

| Standard Free Energy of Micellization (ΔG°_mic) | The change in Gibbs free energy associated with the formation of micelles. | - | researchgate.net |

Note: Specific values for γ_cmc, Γ_max, A_min, and ΔG°_mic are dependent on experimental conditions such as temperature and are detailed in the cited literature.

The interaction of this compound with other molecules, such as nonionic surfactants like Triton X-100, has also been explored. pku.edu.cn In mixed systems, the isoquinolinium headgroup has been shown to interact with the polyoxyethylene chains of the nonionic surfactant, leading to the formation of mixed micelles with unique properties. pku.edu.cn Furthermore, its strong electrostatic and hydrophobic interactions with anionic polyelectrolytes lead to complex formation and different stages of aggregation. smolecule.comresearchgate.net

Influence of Hydrophobic Alkyl Chain Length on Biological Activity

The length of the hydrophobic alkyl chain is a critical determinant of the biological activity of N-alkylisoquinolinium bromides. A homologous series of these compounds, differing only in the number of carbon atoms in the alkyl chain (from C8 to C20), has been synthesized and evaluated to establish this relationship. researchgate.netmmsl.cz Generally, antimicrobial and antibiofilm activities show a clear dependency on the alkyl chain length. researchgate.net

Research indicates that the biological efficacy, particularly antimicrobial activity, increases as the alkyl chain is elongated. mdpi.com This is attributed to the enhanced hydrophobicity, which facilitates the molecule's ability to intercalate into and disrupt the lipid bilayer of microbial cell membranes. However, this trend does not continue indefinitely. There is an optimal chain length, typically around 12 to 14 carbon atoms, beyond which the activity plateaus or even decreases. researchgate.netresearchcommons.org This "cut-off effect" is often attributed to reduced water solubility and steric hindrance for very long chains, which impedes their transport to the target site. researchcommons.org

For instance, a study on 1-alkylquinolinium bromides (a closely related series) demonstrated that compounds with C12 and C14 alkyl chains exhibited the highest antimicrobial and antibiofilm activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

Table 2: Influence of Alkyl Chain Length on the Antimicrobial Activity of Quaternary Ammonium (B1175870) Salts

| Compound Series | Optimal Chain Length for Activity | Target Organisms | General Observation | Source(s) |

|---|---|---|---|---|

| N-Alkylisoquinolinium Bromides | C12 - C14 | Bacteria, Fungi | Activity increases with chain length up to an optimal point, then may decrease. | mdpi.com |

| N-Alkylquinolinium Bromides | C12 - C14 | Gram-positive bacteria, Gram-negative bacteria, Fungi | Compounds with C12 and C14 chains show the highest potency. | researchgate.net |

| 1-Alkyl-2-(4-pyridyl)pyridinium Bromides | C11 - C16 | Staphylococcus aureus | The most active compounds possess chain lengths in this range. | nih.gov |

This principle underscores that a balance between hydrophobicity and hydrophilicity is essential for optimal biological performance. The lauryl (C12) chain in this compound places it within this highly active range.

Impact of Head Group Modifications on Surfactant Properties

The cationic head group is fundamental to the properties of a surfactant, governing its electrostatic interactions, solubility, and packing at interfaces. Modifications to the head group of a surfactant, while keeping the alkyl chain length constant, can lead to significant changes in its behavior. nih.gov

In the context of this compound, the isoquinolinium moiety itself is a key feature. Its large, planar, and aromatic structure distinguishes it from more common quaternary ammonium head groups like trimethylammonium (found in CTAB). This structure allows for π-π stacking interactions, which, as mentioned, contributes to the stability of its self-assembled structures. mdpi.com

Comparative Analysis with Pyridinium (B92312) Bromide Homologs and Other Cationic Surfactants

To fully appreciate the properties of this compound, it is useful to compare it with its structural analogs and other common cationic surfactants. The most direct comparison is with lauryl pyridinium bromide, which differs only by the absence of the fused benzene (B151609) ring in the head group.

This seemingly small structural difference has a notable impact on self-assembly. This compound typically exhibits a lower critical micelle concentration (CMC) than lauryl pyridinium bromide. mdpi.com This enhanced efficiency in micelle formation is attributed to the greater hydrophobicity and the stronger π-π stacking interactions facilitated by the larger, more polarizable isoquinolinium ring system. mdpi.com These interactions provide an additional stabilizing force for the micellar structure.

When compared to aliphatic cationic surfactants like Cetyltrimethylammonium bromide (CTAB) or Sodium Dodecyl Sulfate (B86663) (SDS), an anionic surfactant, this compound's lower CMC highlights its efficiency in forming micelles.

Table 3: Comparative Critical Micelle Concentration (CMC) of Cationic Surfactants

| Surfactant | Structure of Head Group | Typical CMC (mM in water at 25°C) | Source(s) |

|---|---|---|---|

| This compound | Isoquinolinium | ~0.8 - 0.89 | |

| Lauryl Pyridinium Bromide | Pyridinium | ~1.2 | mdpi.com |

| Cetyltrimethylammonium Bromide (CTAB) | Trimethylammonium | ~1.0 |

| Dodecyltrimethylammonium Bromide (DTAB) | Trimethylammonium | - | pku.edu.cn |

The biological activities also differ. While both isoquinolinium and pyridinium-based surfactants show significant antimicrobial properties, the specific efficacy can vary depending on the target microorganism. mdpi.comnih.gov The enhanced membrane-disrupting capability often correlates with the hydrophobicity and structural characteristics of the head group.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of Lauryl Isoquinolinium Bromide. researchgate.netarabjchem.org These calculations can model the distribution of electrons within the molecule, identifying regions susceptible to nucleophilic or electrophilic attack.

Mechanistic studies employing DFT calculations have suggested that the synthesis of this compound, which involves the quaternization of isoquinoline (B145761) with lauryl bromide, proceeds via an SN2 pathway. These models show that the transition state of this reaction is stabilized by π-π stacking interactions within the aromatic system of the isoquinolinium ring.

Furthermore, quantum chemical calculations are used to determine key electronic properties and reactivity descriptors. These parameters help in predicting the molecule's behavior in various chemical environments. For instance, calculations on related isoquinolinium compounds have been used to predict their reactivity and interaction with surfaces. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for Isoquinolinium Derivatives

This table illustrates typical parameters obtained from DFT calculations for isoquinolinium-based compounds, providing insights into their electronic characteristics.

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. | -1.8 eV |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies; relates to molecular stability and reactivity. | 4.7 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 15.2 D |

Note: The values are representative examples based on similar compounds and serve for illustrative purposes.

Molecular Dynamics Simulations of Aggregation and Interfacial Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its aggregation behavior in solution and its interactions at interfaces. researchgate.net The existence of various aggregate forms in ionic liquids has been confirmed by both experimental work and MD simulations. researchgate.net

These simulations can model the spontaneous self-assembly (micellization) of this compound in aqueous solutions. dntb.gov.uayzu.edu.cn They show how the hydrophobic lauryl chains collapse to form a nonpolar core, while the hydrophilic isoquinolinium headgroups remain exposed to the aqueous environment.

MD simulations are also powerful for studying interfacial phenomena. For example, simulations have revealed that in drug-delivery systems, the lauryl chain of the molecule can embed into lipid bilayers, while the isoquinolinium headgroup helps to facilitate the escape of drug-loaded micelles from endosomes. This detailed view of molecular interactions is crucial for designing more effective drug delivery vehicles.

Table 2: Typical Parameters for Molecular Dynamics Simulation of this compound Micellization

This table outlines a typical setup for an MD simulation designed to study the aggregation of this compound.

| Parameter | Description | Example Value/Setting |

| Force Field | A set of parameters to calculate the potential energy of the system. | OPLS-AA or AMBER |

| Water Model | The model used to simulate water molecules. | TIP3P or SPC/E |

| System Size | The number of surfactant and solvent molecules in the simulation box. | ~200 Surfactant Molecules, ~50,000 Water Molecules |

| Simulation Time | The duration of the simulation to observe the aggregation process. | 100-500 nanoseconds |

| Ensemble | The statistical ensemble used to control thermodynamic variables. | NPT (Isothermal-Isobaric) |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to create a mathematical correlation between the chemical structure of a compound and its physicochemical properties. researchgate.netvpsolovev.ru For ionic liquids like this compound, QSPR models can predict properties such as critical micelle concentration (CMC), thermal stability, and solubility based on molecular descriptors. researchgate.net

These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, or electronic properties. By developing a robust QSPR model from a dataset of known compounds, it becomes possible to predict the properties of new, unsynthesized molecules. This predictive capability is highly valuable for screening potential candidates for specific applications, thereby saving significant time and resources in experimental work. The QSPR approach has been successfully used for predicting properties of various ionic liquids. researchgate.net

Table 3: Conceptual Framework of a QSPR Model for Predicting CMC

This table illustrates the components of a hypothetical QSPR model for predicting the Critical Micelle Concentration (CMC) of surfactants like this compound.

| Component | Description | Example |

| Molecular Descriptors (Independent Variables) | Numerical representations of molecular structure. | Carbon number in alkyl chain, Molecular weight, Polar surface area, Aromatic ring count. |

| Physicochemical Property (Dependent Variable) | The property to be predicted. | Critical Micelle Concentration (CMC). |

| Mathematical Model | The equation relating descriptors to the property. | CMC = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... |

| Validation | Statistical methods to assess the model's accuracy and predictive power. | Cross-validation, R², Q². |

Theoretical Modeling of Solvatochromism in Cationic Micellar Systems

Solvatochromism refers to the change in the color of a solute (a solvatochromic probe) when it is dissolved in different solvents of varying polarity. researchgate.net This phenomenon can be theoretically modeled to provide information about the microenvironment of complex systems like micelles. The isoquinolinium headgroup of this compound is a chromophore, making its micellar systems suitable for such studies.

Theoretical models, often combining quantum chemical calculations with polarizable continuum models (PCM), can simulate the spectral shifts of probe molecules. mdpi.com When a solvatochromic probe is incorporated into a micelle, its absorption or emission spectrum shifts in response to the unique polarity and hydrogen-bonding capabilities of its location within the aggregate (e.g., the nonpolar core vs. the more polar micelle-water interface).

By modeling these spectral shifts, it is possible to map the microenvironment of the this compound micelle. For instance, the Kamlet-Taft solvatochromic comparison method can be used to quantify parameters like dipolarity/polarizability (π*), hydrogen-bond donor acidity (α), and hydrogen-bond acceptor basicity (β) of the micellar interior. researchgate.net This information is vital for understanding how these micelles solubilize and interact with guest molecules.

Table 4: Solvatochromic Parameters for Characterizing Micellar Microenvironments

This table describes key solvatochromic parameters that can be theoretically modeled to understand the environment within a this compound micelle.

| Parameter | Description | Information Gained |

| π * | Measures the dipolarity and polarizability of the environment. | Provides insight into the overall polarity of the probe's location within the micelle. |

| α | Measures the hydrogen-bond donor (HBD) acidity. | Characterizes the ability of the micellar environment to donate a proton in a hydrogen bond. |

| β | Measures the hydrogen-bond acceptor (HBA) basicity. | Characterizes the ability of the micellar environment to accept a proton in a hydrogen bond. |

Environmental Fate and Biotransformation Research

Degradation Pathways and Kinetics in Environmental Compartments

The degradation of a chemical in the environment is a key factor in determining its persistence and potential for long-term impact. The primary degradation pathways for organic compounds like lauryl isoquinolinium bromide are biodegradation, photolysis, and hydrolysis.

Specific studies on the biodegradation of this compound are scarce. While one material safety data sheet notes that the compound is "biodegradable," it does not provide supporting data or references. nih.gov Generally, cationic surfactants can be subject to microbial degradation. nih.gov However, their antimicrobial properties can also inhibit the activity of microorganisms responsible for biodegradation, particularly at high concentrations. nih.gov

The structure of a quaternary ammonium (B1175870) compound (QAC) significantly influences its biodegradability. For instance, the presence of long alkyl chains can affect the rate and extent of degradation. While some QACs are known to be biodegradable, the absence of easily cleavable groups, such as ester linkages found in "esterquats," in the structure of this compound suggests that its degradation might not be as rapid. mdpi.com The persistence of QACs in the environment is a concern, as they can be retained in biosolids from wastewater treatment plants and subsequently introduced into terrestrial environments. acs.org

Photolysis, or degradation by light, can be a significant environmental fate process for some chemical structures. The isoquinolinium ring system within this compound suggests a potential for photodegradation, as aromatic compounds can absorb UV radiation. thieme-connect.deacs.orgresearchgate.net Studies on other quinolone and isoquinolinium compounds have demonstrated that they can undergo photolytic degradation. nih.govscribd.com However, no specific experimental data on the photolysis rates or degradation products of this compound were found.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The quaternary ammonium cation in this compound is generally stable and not susceptible to hydrolysis under typical environmental pH conditions. mdpi.com

Sorption and Leaching Studies in Environmental Matrices

The mobility of this compound in the environment is largely governed by its interaction with soil and sediment. As a cationic surfactant, it is expected to adsorb strongly to negatively charged particles such as clays (B1170129) and organic matter in soil and aquatic systems. acs.orgaes.org.cn This strong sorption behavior would, in turn, limit its mobility and potential for leaching into groundwater.

Studies on other cationic surfactants have shown that their sorption to soil is often proportional to the cation exchange capacity (CEC) of the soil. aes.org.cn Research on similar quaternary ammonium compounds has indicated high organic carbon partition coefficients (Koc), signifying strong sorption and low mobility. aes.org.cn For instance, the Koc values for some QACs can range from 3,056 to 36,245 mL·g⁻¹, classifying them as having moderate to high sorption abilities. aes.org.cn Leaching studies using soil columns have demonstrated that the mobility of QACs is generally low, though it can be influenced by factors such as soil type and the pH of the leaching water. aes.org.cnunirioja.esnih.gov Acidic conditions may enhance the leaching of some QACs. aes.org.cn No specific sorption coefficients (Koc or Kd) or leaching studies for this compound have been documented in the reviewed literature.

Research on Potential Environmental Impact and Mitigation Strategies

The primary environmental concern associated with cationic surfactants is their toxicity to aquatic organisms. nih.govnih.goveosca.eu One source has classified this compound as being "Very toxic to aquatic life with long-lasting effects," which aligns with the general understanding of the ecotoxicity of many cationic surfactants. researchgate.net The positive charge of these molecules can lead to interactions with the negatively charged cell membranes of aquatic organisms, resulting in adverse effects. chalmers.se

Given the limited specific data on this compound, a detailed environmental impact assessment is not possible. General mitigation strategies for cationic surfactants focus on minimizing their release into the environment through effective wastewater treatment. usamv.ronih.gov Techniques such as adsorption onto activated carbon have been shown to be effective in removing QACs from wastewater. usamv.ro The development of "greener" surfactants with enhanced biodegradability and lower toxicity is an ongoing area of research aimed at mitigating the environmental impact of this class of chemicals. mdpi.com

Q & A

Q. 1.1. What are the synthetic pathways for preparing lauryl isoquinolinium bromide, and how can regioselectivity be controlled?